molecular formula C15H14O4 B1258856 Bauhispirorin A

Bauhispirorin A

Cat. No.: B1258856
M. Wt: 258.27 g/mol
InChI Key: ZYXVNXXRKJOSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bauhispirorin A is a secondary metabolite isolated from the root of Bauhinia purpurea L., a plant within the Leguminosae family . This compound is part of a diverse array of phytochemicals identified in the species, including bauhinoxepins (C–J), bauhibenzofurin A, bauhinol E, strobopinine, and bibenzyl derivatives . The plant’s roots, leaves, bark, and fruits yield other bioactive molecules, such as statins, flavonoids, and terpenoids, highlighting Bauhinia purpurea as a rich source of pharmacologically relevant compounds .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2'-methoxyspiro[3,4-dihydrochromene-2,6'-cyclohex-2-ene]-1',4'-dione

InChI

InChI=1S/C15H14O4/c1-18-13-8-11(16)9-15(14(13)17)7-6-10-4-2-3-5-12(10)19-15/h2-5,8H,6-7,9H2,1H3

InChI Key

ZYXVNXXRKJOSNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)CC2(C1=O)CCC3=CC=CC=C3O2

Synonyms

bauhispirorin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bauhispirorin A belongs to a broader class of specialized metabolites in Bauhinia purpurea. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Structural Class Source (Plant Part) Key Features/Activities
This compound Spirorin-type Root Isolated alongside bibenzyls and terpenoids; structural specifics unclear but hypothesized to share biosynthetic pathways with benzofuran derivatives .
Bauhibenzofurin A Benzofuran derivative Root Characterized by a fused benzene and furan ring; potential antioxidant properties inferred from structural analogs in other plants .
Bauhinoxepins C–J Oxepin derivatives Root Seven-membered oxygen-containing rings; demonstrated anti-inflammatory activity in preliminary studies on related oxepin compounds .
Bauhinia Statins 1–4 Statin analogs Leaf, Bark, Fruit Likely HMG-CoA reductase inhibitors, analogous to synthetic statins used for cholesterol management .
Bauhinol E Flavonoid Root Antioxidant and anti-inflammatory activities reported in flavonoid-rich extracts from Bauhinia species .

Structural and Functional Insights

  • This compound vs. Bauhibenzofurin A : While both are root-derived, Bauhibenzofurin A’s benzofuran core contrasts with this compound’s spirorin-type structure, suggesting divergent biosynthetic origins. Benzofurans are often associated with radical-scavenging activity, whereas spirorin-type compounds may interact with membrane receptors due to their lipid-like properties .
  • This compound vs.
  • This compound vs. Bauhinia Statins : Statins from leaves and bark are structurally distinct, featuring lactone rings critical for HMG-CoA reductase inhibition. This compound’s lack of a lactone moiety suggests alternative mechanisms of action .

Notes

  • Evidence Limitations : The pharmacological data cited are extrapolated from structural analogs due to the absence of direct studies on this compound .

Q & A

Q. How to ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time data logging. Share raw data (spectra, chromatograms) in supplementary materials and deposit compound data in public repositories (e.g., PubChem). Pre-register experimental protocols on platforms like Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bauhispirorin A
Reactant of Route 2
Bauhispirorin A

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